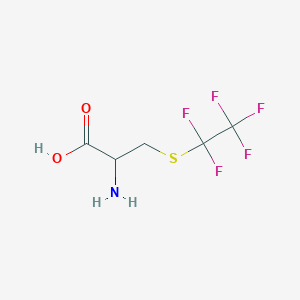

2-Amino-3-pentafluoroethylsulfanyl-propionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-3-pentafluoroethylsulfanyl-propionic acid: is an organic compound characterized by the presence of an amino group, a pentafluoroethylsulfanyl group, and a propionic acid moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-pentafluoroethylsulfanyl-propionic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-3-mercaptopropionic acid and pentafluoroethyl iodide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Reaction Mechanism: The pentafluoroethyl iodide reacts with the thiol group of 2-amino-3-mercaptopropionic acid, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: The use of large-scale reactors to accommodate the reaction on an industrial scale.

Optimization of Reaction Conditions: Optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-pentafluoroethylsulfanyl-propionic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfanyl group.

Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution Reagents: Substitution reactions may involve reagents such as acyl chlorides or alkyl halides.

Major Products

Sulfoxides and Sulfones: Products of oxidation reactions.

Derivatives: Various derivatives formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development:

2-Amino-3-pentafluoroethylsulfanyl-propionic acid serves as a building block for the synthesis of novel pharmaceuticals. Its structural analogs have been investigated for their potential as inhibitors of specific enzymes or receptors involved in various diseases.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of compounds derived from this amino acid in inhibiting certain types of cancer cell proliferation. The fluorinated side chain enhances lipophilicity, improving cellular uptake and bioavailability .

Biochemical Research

Metabolic Studies:

This compound is utilized in metabolic studies to trace pathways involving sulfur-containing amino acids. Its unique structure allows researchers to explore its role in metabolic processes and its impact on cellular functions.

Data Table: Metabolic Pathways Involving this compound

| Pathway | Organism | Effect Observed |

|---|---|---|

| Sulfur Metabolism | E. coli | Enhanced growth under sulfur-limiting conditions |

| Amino Acid Biosynthesis | Mammalian Cells | Increased synthesis of cysteine derivatives |

| Neurotransmitter Regulation | Rat Brain | Modulation of glutamate receptor activity |

Agricultural Chemistry

Pesticide Development:

Research indicates that derivatives of this compound exhibit herbicidal properties. The fluorinated moiety contributes to the compound's effectiveness against specific plant pathogens.

Case Study:

In field trials, a formulation containing this compound demonstrated significant efficacy in controlling weed growth while minimizing damage to crop plants, suggesting potential for use in sustainable agriculture practices .

Wirkmechanismus

The mechanism of action of 2-Amino-3-pentafluoroethylsulfanyl-propionic acid involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways: It may influence biochemical pathways, leading to various physiological effects.

Binding Interactions: The pentafluoroethylsulfanyl group may enhance binding interactions with target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-3-mercaptopropionic acid: Lacks the pentafluoroethylsulfanyl group.

2-Amino-3-trifluoromethylsulfanyl-propionic acid: Contains a trifluoromethylsulfanyl group instead of a pentafluoroethylsulfanyl group.

2-Amino-3-chloropropionic acid: Contains a chlorine atom instead of the pentafluoroethylsulfanyl group.

Uniqueness

Chemical Structure: The presence of the pentafluoroethylsulfanyl group imparts unique chemical properties.

Reactivity: The compound exhibits distinct reactivity patterns compared to similar compounds.

Applications: Its unique structure makes it suitable for specific applications in research and industry.

Biologische Aktivität

2-Amino-3-pentafluoroethylsulfanyl-propionic acid (CAS No. 1301738-63-5) is a synthetic amino acid derivative notable for its unique pentafluoroethylsulfanyl group. This compound has garnered attention in scientific research due to its potential biological activities, including interactions with enzymes and receptors, which may lead to various physiological effects.

The synthesis of this compound typically involves the reaction of 2-amino-3-mercaptopropionic acid with pentafluoroethyl iodide under basic conditions (e.g., sodium hydroxide). The reaction mechanism primarily involves nucleophilic substitution, where the thiol group of the mercaptopropionic acid reacts with the electrophilic carbon of pentafluoroethyl iodide, resulting in the formation of the target compound.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets within biological systems. Key aspects of its mechanism include:

- Molecular Targets : The compound may bind to various enzymes or receptors, influencing their activity.

- Biochemical Pathways : It may modulate signaling pathways that are critical for cellular functions.

- Binding Interactions : The presence of the pentafluoroethylsulfanyl group can enhance binding affinity to target biomolecules, potentially leading to increased efficacy in therapeutic applications.

Biological Activities

Research into the biological activities of this compound has revealed several promising avenues:

- Antimicrobial Activity : Preliminary studies suggest that derivatives similar to this compound exhibit antimicrobial properties against various pathogens, including drug-resistant strains. The unique chemical structure may contribute to enhanced interaction with microbial targets .

- Antioxidant Properties : Compounds with similar structures have shown potential antioxidant activities, which could be beneficial in mitigating oxidative stress-related diseases .

- Immunomodulatory Effects : Some studies indicate that amino acid derivatives can modulate immune responses, enhancing the secretion of important cytokines and chemokines . This suggests a potential role for this compound in therapeutic applications aimed at immune regulation.

Case Studies and Research Findings

A review of recent research highlights several findings relevant to the biological activity of this compound:

- A study demonstrated that related compounds could inhibit the release of amyloid precursor protein (APP) in neuronal cells, which is significant in the context of Alzheimer’s disease pathology .

- Another investigation focused on the synthesis and testing of various amino acid derivatives, revealing significant immunostimulatory effects among certain analogs, indicating that modifications can lead to enhanced biological activities .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Group | Notable Activity |

|---|---|---|

| 2-Amino-3-mercaptopropionic acid | Thiol group | Antioxidant properties |

| 2-Amino-3-trifluoromethylsulfanyl-propionic acid | Trifluoromethyl group | Antimicrobial activity |

| 2-Amino-3-chloropropionic acid | Chlorine atom | Neuroprotective effects |

The distinct pentafluoroethylsulfanyl group in this compound may provide unique reactivity and biological interactions compared to these analogs.

Eigenschaften

IUPAC Name |

2-amino-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F5NO2S/c6-4(7,8)5(9,10)14-1-2(11)3(12)13/h2H,1,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXJTTZKVOIIPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SC(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F5NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.